![molecular formula C8H13N3O B14476140 1-[Methyl(pyridazin-3-yl)amino]propan-2-ol CAS No. 72620-21-4](/img/structure/B14476140.png)
1-[Methyl(pyridazin-3-yl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Methyl(pyridazin-3-yl)amino]propan-2-ol is a chemical compound that features a pyridazine ring substituted with a methyl group and an amino group, along with a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Methyl(pyridazin-3-yl)amino]propan-2-ol typically involves the following steps:
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through a Diels-Alder reaction involving a tetrazine and an alkyne, followed by subsequent functionalization.
Substitution Reactions:
Propanol Moiety Addition: The propanol moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions: 1-[Methyl(pyridazin-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated compounds, ethers.
Scientific Research Applications
1-[Methyl(pyridazin-3-yl)amino]propan-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[Methyl(pyridazin-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyridazinone Derivatives: Compounds such as pyridazin-3(2H)-one share a similar pyridazine core and exhibit diverse pharmacological activities.
Pyridazine-Based Systems: Other pyridazine-based compounds are used in medicinal chemistry and agrochemicals.
Uniqueness: 1-[Methyl(pyridazin-3-yl)amino]propan-2-ol is unique due to its specific substitution pattern and the presence of the propanol moiety, which may confer distinct chemical and biological properties .
Properties
CAS No. |
72620-21-4 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-[methyl(pyridazin-3-yl)amino]propan-2-ol |
InChI |
InChI=1S/C8H13N3O/c1-7(12)6-11(2)8-4-3-5-9-10-8/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
KTZJYFSWMSXZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C1=NN=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


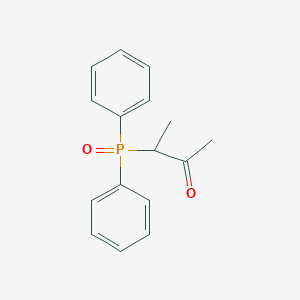
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)
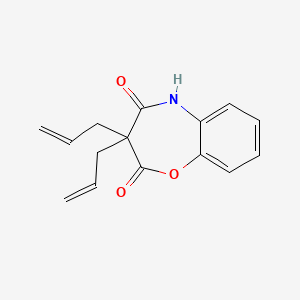
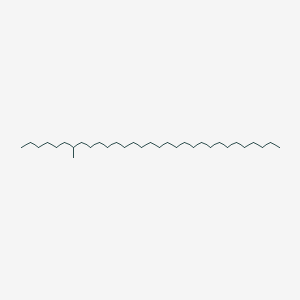
![2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-](/img/structure/B14476083.png)
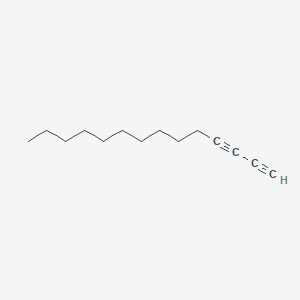
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)
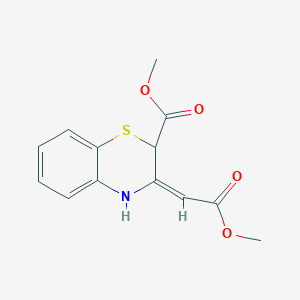
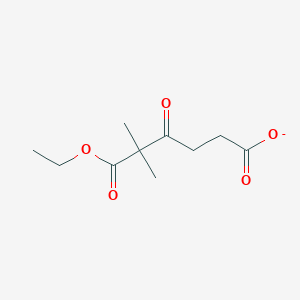
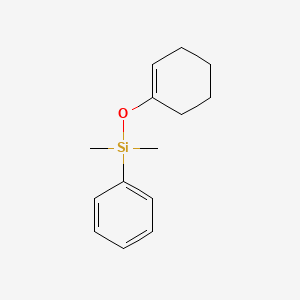
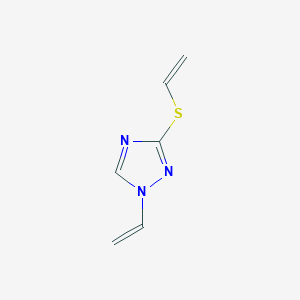
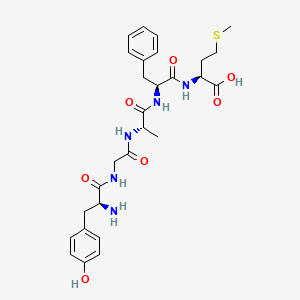
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
